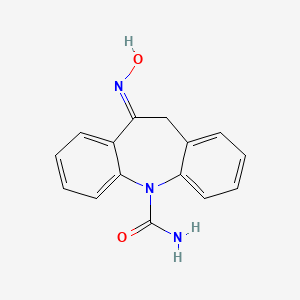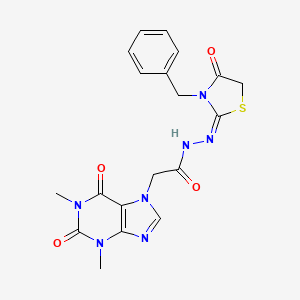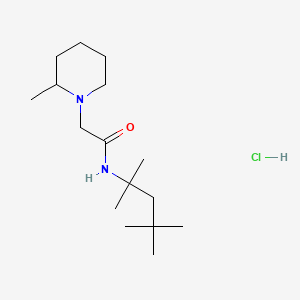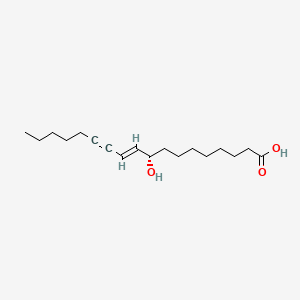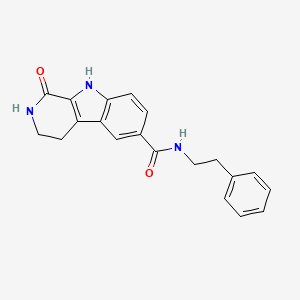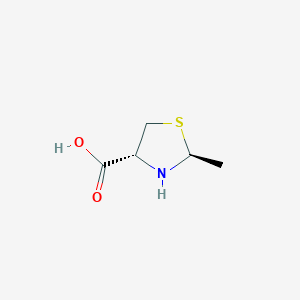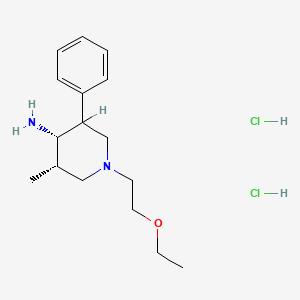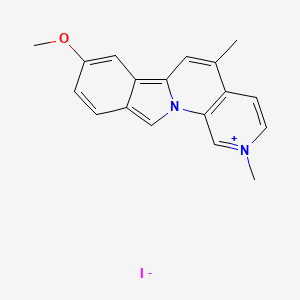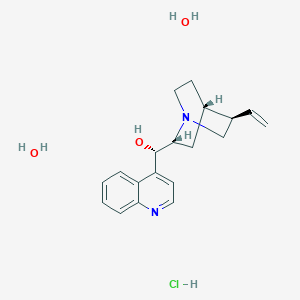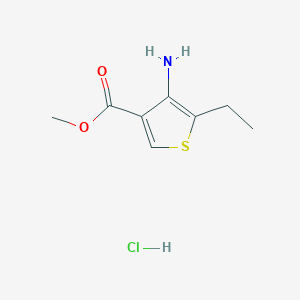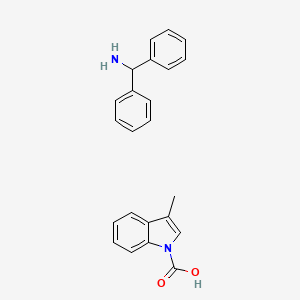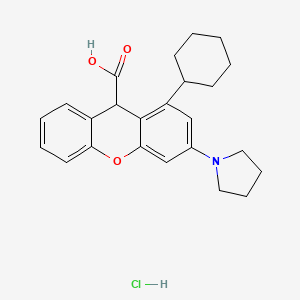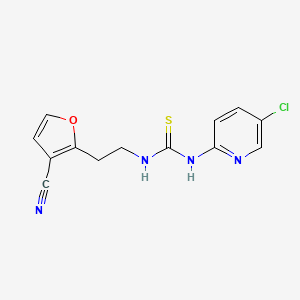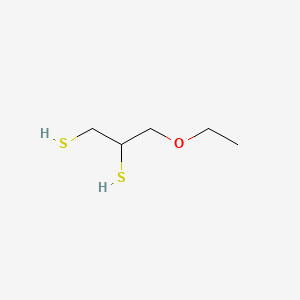
3-Ethoxypropane-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxypropane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups and an ethoxy group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethoxypropane-1,2-dithiol can be synthesized through the reaction of 3-ethoxypropenal with ethane-1,2-dithiol under specific conditions. The reaction typically involves the addition of the dithiol to the propenal, followed by cyclization to form the desired dithiol compound . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a controlled temperature environment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxypropane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of this compound include disulfides from oxidation reactions, thiolates from reduction reactions, and various substituted derivatives from substitution reactions.
Applications De Recherche Scientifique
3-Ethoxypropane-1,2-dithiol has several scientific research applications, including:
Biology: Investigated for its potential use in biochemical assays and as a protective agent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-ethoxypropane-1,2-dithiol involves its ability to form stable complexes with metal ions and its reactivity with various functional groups. The thiol groups can interact with metal ions to form coordination complexes, while the ethoxy group can participate in nucleophilic substitution reactions. These interactions and reactions are crucial for the compound’s applications in synthesis and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-dithiol: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1,3-Propanedithiol: Contains two thiol groups but has a different backbone structure, leading to different reactivity and applications.
3-Ethoxy-1,2-propanediol: Similar in having an ethoxy group but contains hydroxyl groups instead of thiol groups, resulting in different chemical properties and uses.
Uniqueness
3-Ethoxypropane-1,2-dithiol is unique due to the presence of both thiol and ethoxy groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
Propriétés
Numéro CAS |
90325-02-3 |
|---|---|
Formule moléculaire |
C5H12OS2 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
3-ethoxypropane-1,2-dithiol |
InChI |
InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
Clé InChI |
LORHLLCTYJFTJA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


